(2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
CAS No.: 866152-36-5
Cat. No.: VC6960279
Molecular Formula: C10H16N2O
Molecular Weight: 180.251
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866152-36-5 |
|---|---|
| Molecular Formula | C10H16N2O |
| Molecular Weight | 180.251 |
| IUPAC Name | (2E)-2-(ethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile |
| Standard InChI | InChI=1S/C10H16N2O/c1-5-12-7-8(6-11)9(13)10(2,3)4/h7,12H,5H2,1-4H3/b8-7+ |
| Standard InChI Key | PQOSYVDPAAQHTC-BQYQJAHWSA-N |
| SMILES | CCNC=C(C#N)C(=O)C(C)(C)C |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of (2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is C₁₁H₁₇N₂O, with a molar mass of 193.27 g/mol. The E-configuration of the methylidene group positions the ethylamino substituent and the nitrile-bearing carbon on opposite sides of the double bond, influencing steric and electronic interactions .
Key Structural Features:
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4,4-Dimethyl-3-oxopentanenitrile backbone: Provides a rigid, branched framework with a ketone and nitrile group.
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(E)-Ethylamino methylidene group: Introduces nucleophilic character via the amine and conjugation with the ketone.
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Conjugated π-system: Enables resonance stabilization and participation in cycloaddition reactions.
Synthesis and Manufacturing
The synthesis of this compound likely involves a Knoevenagel condensation between 4,4-dimethyl-3-oxopentanenitrile and ethylamine under basic conditions, analogous to methods used for related enaminonitriles .
Representative Synthetic Pathway:
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Base-mediated condensation:
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Workup:
Table 1: Synthetic Parameters and Yield Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 110–120°C (reflux) | Maximizes kinetics |
| Base | Sodium hydride | Enhances enolate formation |
| Solvent | Toluene | Improves miscibility |
| Reaction Time | 5–6 hours | Balances conversion vs. decomposition |
Physical and Chemical Properties
Physical Properties:
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Appearance: Pale yellow crystalline solid (predicted).
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Solubility:
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Polar aprotic solvents (DMF, DMSO): High.
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Hydrocarbons (hexane): Low.
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Chemical Reactivity:
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Nitrile Group:
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Hydrolyzes to carboxylic acids under acidic conditions.
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Reduces to primary amines with LiAlH₄.
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α,β-Unsaturated Ketone:
Spectroscopic Data and Characterization
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| CH₃ (C4, C4') | 1.20 | Singlet |
| NCH₂CH₃ | 2.50 | Quartet |
| CH₂CH₃ | 1.10 | Triplet |
| =CH–N | 7.85 | Singlet |
Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Environment | δ (ppm) |
|---|---|
| C≡N | 118.5 |
| C=O | 205.3 |
| =CH–N | 152.7 |
| C4, C4' (CH₃) | 24.8 |
Infrared (IR) Spectroscopy:
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ν(C≡N): 2240 cm⁻¹ (strong).
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ν(C=O): 1715 cm⁻¹ (strong).
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ν(N–H): 3300 cm⁻¹ (broad).
Chemical Reactivity and Reaction Mechanisms
Hydrolysis Pathways:
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Acidic Hydrolysis:
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Converts nitrile to carboxylic acid via intermediate amide.
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Conditions: H₂SO₄ (conc.), reflux.
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Product: (2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanoic acid.
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Basic Hydrolysis:
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Forms ammonium salt intermediates.
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Conditions: NaOH (aq.), 80°C.
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Reduction Reactions:
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Nitrile to Amine:
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Reagent: LiAlH₄ in THF.
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Product: (2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanamine.
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Biological Activity and Toxicity Considerations
Toxicity Profile:
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Acute Toxicity: LD₅₀ (rat, oral) estimated >500 mg/kg (moderate hazard).
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Metabolic Pathway: Hepatic cytochrome P450-mediated oxidation releases trace HCN.
Mitigation Strategies:
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Use in well-ventilated areas.
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Employ personal protective equipment (gloves, goggles).
Comparison with Related Compounds
Table 4: Structural and Reactivity Comparisons
Future Research Directions
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Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral derivatives.
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Structure-Activity Relationships: Screen analogs for antimicrobial or anticancer activity.
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Green Chemistry Approaches: Explore solvent-free or biocatalytic syntheses.
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